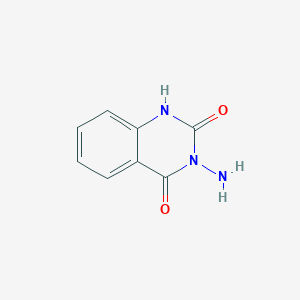

3-Amino-1H-quinazoline-2,4-dione

Vue d'ensemble

Description

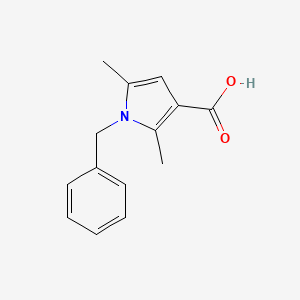

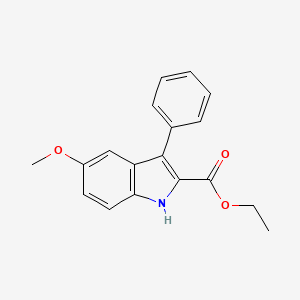

3-Amino-1H-quinazoline-2,4-dione is a chemical compound with the molecular formula C8H7N3O2 and a molecular weight of 177.1601 . It is also known by its CAS Registry Number: 30386-01-7 .

Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods. One approach involves the condensation of aromatic o-aminonitriles with DMF or N,N-diethylformamide in the presence of ZnCl2 at 190-200°C . Another method involves the reaction of CO2 with 2-aminobenzonitriles in the presence of [Bmim]Ac, which acts as a dual solvent-catalyst .Molecular Structure Analysis

The molecular structure of 3-Amino-1H-quinazoline-2,4-dione can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C8H7N3O2/c9-11-7(12)5-3-1-2-4-6(5)10-8(11)13/h1-4H,9H2,(H,10,13) .Chemical Reactions Analysis

Quinazoline-2,4-diones can undergo various chemical reactions. For instance, alcohol amines have shown considerable activating ability to CO2 in the cyclization with 2-aminobenzonitrile to quinazoline-2,4-dione in water . When diethanolamine (DEA) was used as the catalyst, a 94% yield of quinazoline-2,4-dione could be achieved .Physical And Chemical Properties Analysis

3-Amino-1H-quinazoline-2,4-dione is a white solid with a melting point greater than 400°C . Its molecular weight is 177.1601 .Applications De Recherche Scientifique

Anticancer Activity

Quinazoline derivatives have been found to exhibit potent anticancer activities . The introduction of certain groups, such as the chlorophenethyl group at the quinazoline-2,4(1H,3H)-dione 2-position, has been observed to increase antitumor potency .

Antibacterial Activity

Quinazoline derivatives have demonstrated significant antibacterial properties . This makes them a potential source for the development of new antibacterial agents.

Antifungal Activity

Quinazolinone derivatives containing 3-acrylamino motifs have been screened for antifungal activities against four phytopathogenic fungi . This suggests potential use in the development of antifungal agents.

Anti-inflammatory Activity

Quinazoline derivatives have also been found to possess anti-inflammatory properties . This makes them a potential source for the development of new anti-inflammatory drugs.

Analgesic Activity

Quinazoline derivatives have been reported to exhibit analgesic properties . This suggests their potential use in pain management.

Antiviral Activity

Quinazoline derivatives have shown antiviral properties . This suggests their potential use in the development of antiviral drugs.

Antioxidant Activity

Quinazoline derivatives have demonstrated antioxidant properties . This suggests their potential use in the management of oxidative stress-related conditions.

Antidiabetic Activity

Quinazoline derivatives have been found to exhibit antidiabetic properties . This suggests their potential use in the management of diabetes.

Orientations Futures

Quinazoline-2,4-diones and their derivatives have shown potential in various fields of biology, pesticides, and medicine . Future research could focus on exploring the pharmacological potential of these compounds, as they have shown moderate inhibitory activity against enzymes like α-amylase and α-glucosidase . Additionally, the compound 3d exhibited a higher cytotoxic effect than 5-fluorouracil in the Artemia salina assay , suggesting potential applications in cancer treatment.

Mécanisme D'action

Target of Action

The primary targets of 3-Amino-1H-quinazoline-2,4-dione are the enzymes α-amylase and α-glucosidase . These enzymes play a crucial role in the breakdown of dietary carbohydrates in the human body .

Mode of Action

3-Amino-1H-quinazoline-2,4-dione interacts with its targets, α-amylase and α-glucosidase, by forming different types of intermolecular interactions in the pocket site of these enzymes . This interaction inhibits the activity of these enzymes, thereby affecting the breakdown of dietary carbohydrates .

Biochemical Pathways

The inhibition of α-amylase and α-glucosidase enzymes by 3-Amino-1H-quinazoline-2,4-dione affects the carbohydrate metabolism pathway . This results in a decrease in the breakdown and absorption of dietary carbohydrates, which can have downstream effects on blood glucose levels .

Pharmacokinetics

The compound’s ability to inhibit α-amylase and α-glucosidase suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 3-Amino-1H-quinazoline-2,4-dione’s action include the inhibition of α-amylase and α-glucosidase enzymes . This leads to a decrease in the breakdown and absorption of dietary carbohydrates, which can help regulate blood glucose levels . In addition, some derivatives of 3-Amino-1H-quinazoline-2,4-dione have shown cytotoxic effects in the Artemia salina assay .

Action Environment

The action, efficacy, and stability of 3-Amino-1H-quinazoline-2,4-dione can be influenced by various environmental factors. For instance, the synthesis of 3-Amino-1H-quinazoline-2,4-dione can proceed efficiently in water without any catalyst, suggesting that the compound may be stable in aqueous environments . .

Propriétés

IUPAC Name |

3-amino-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-11-7(12)5-3-1-2-4-6(5)10-8(11)13/h1-4H,9H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGODFWGUBLTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359533 | |

| Record name | 3-Amino-1H-quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-1H-quinazoline-2,4-dione | |

CAS RN |

30386-01-7 | |

| Record name | 3-Amino-1H-quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1,2,3,4-tetrahydroquinazoline-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthetic method described for 3-Amino-1H-quinazoline-2,4-diones?

A1: The research describes a novel and efficient synthesis of substituted 3-Amino-1H-quinazoline-2,4-diones. [] This method utilizes readily available fluorobenzoic acid as a starting material and proceeds through a three-step synthesis with high yields. The key step involves generating a urea dianion (compound 7 in the paper) that undergoes intramolecular nucleophilic displacement of the fluorine atom, leading to the formation of the quinazolinedione ring. [] This approach offers a potentially advantageous alternative to previous synthetic routes.

Q2: What is the role of (2,4-dinitro-phenyl)-hydroxylamine in this synthesis?

A2: (2,4-dinitro-phenyl)-hydroxylamine serves as the aminating reagent in the final step of the synthesis. [] It introduces the 3-amino moiety to the quinazolinedione core, resulting in the desired 3-Amino-1H-quinazoline-2,4-dione product.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid](/img/structure/B1268707.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-aminophenoxy)ethyl]-](/img/structure/B1268708.png)

![2-(Benzo[d]oxazol-2-yl)acetic acid](/img/structure/B1268731.png)